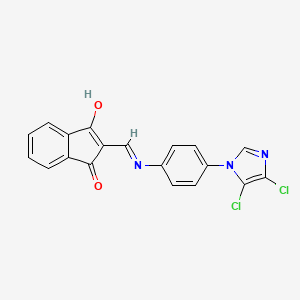

2-(((4-(4,5-Dichloroimidazolyl)phenyl)amino)methylene)indane-1,3-dione

Description

Properties

IUPAC Name |

2-[[4-(4,5-dichloroimidazol-1-yl)phenyl]iminomethyl]-3-hydroxyinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11Cl2N3O2/c20-18-19(21)24(10-23-18)12-7-5-11(6-8-12)22-9-15-16(25)13-3-1-2-4-14(13)17(15)26/h1-10,25H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFKLASGXFCJDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)N4C=NC(=C4Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-(4,5-Dichloroimidazolyl)phenyl)amino)methylene)indane-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the indane-1,3-dione core, which can be synthesized through the condensation of phthalic anhydride with acetone in the presence of a base. The resulting intermediate is then reacted with 4-(4,5-dichloroimidazolyl)aniline under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(((4-(4,5-Dichloroimidazolyl)phenyl)amino)methylene)indane-1,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

Substitution: The dichloroimidazolyl group allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in organic synthesis. Notably, it undergoes various chemical reactions such as oxidation, reduction, and nucleophilic substitution. These reactions can produce quinones, hydroquinones, and other substituted derivatives depending on the reagents and conditions used .

Biology

The biological applications of 2-(((4-(4,5-Dichloroimidazolyl)phenyl)amino)methylene)indane-1,3-dione are particularly noteworthy. Its structure enables it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding . Such interactions are crucial for developing new therapeutic agents targeting specific diseases .

Additionally, research indicates potential anticancer activities associated with compounds containing similar structural motifs. The compound's ability to form hydrogen bonds and hydrophobic interactions enhances its binding affinity to biological targets .

Industry

In industrial applications, this compound is explored for its potential in developing advanced materials , including organic semiconductors and photopolymerization initiators. The unique chemical reactivity attributed to the dichloroimidazolyl group enhances its utility in various material science applications.

Case Studies and Research Findings

Several studies have documented the efficacy of compounds similar to this compound in anticancer research. For instance:

- Antitumor Activity : Research has shown that molecular hybrids containing imidazolyl structures exhibit significant cytotoxic effects against various cancer cell lines. These findings suggest that modifications in the imidazolyl group can enhance biological activity .

- Enzyme Inhibition Studies : Investigations into enzyme interactions reveal that compounds with similar structural motifs can effectively inhibit specific enzymes involved in cancer progression. The mechanism often involves competitive inhibition where the compound binds to the active site of the enzyme .

Mechanism of Action

The mechanism of action of 2-(((4-(4,5-Dichloroimidazolyl)phenyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target molecules.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The dichloroimidazolyl group in the target compound likely increases lipophilicity and electron deficiency compared to methylimidazolyl (16) or indole-acryloyl (3) derivatives. This could enhance membrane penetration and target binding .

- Synthetic Complexity : Introducing dichloroimidazole may require harsher conditions (e.g., chlorinating agents) compared to simpler substituents like methyl groups .

Antimicrobial Activity :

- Compound 12 (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione showed 133% activity against Bacillus subtilis compared to ampicillin .

Anti-inflammatory Activity :

- Compound 17c (sulfonamide-hydrazone derivative) exhibited the highest anti-inflammatory activity in vitro among tested analogues . The dichloroimidazole group in the target compound may offer comparable or superior activity by modulating COX-2 or cytokine pathways.

Enzyme Inhibition :

- Acryloyl derivatives (e.g., compound 3) demonstrated cholinesterase inhibition, likely due to π-π stacking with aromatic residues in the enzyme active site . The dichloroimidazole group’s planar structure may similarly interact with enzyme targets.

Physicochemical Properties

Key Observations :

- IR and NMR data (e.g., aromatic proton shifts in DMSO-d6) would distinguish the target compound from analogues with non-halogenated substituents .

Therapeutic Potential

- Anticancer: The morpholinoazetidine-substituted isoindoline-1,3-dione in is patented for non-Hodgkin lymphoma . The dichloroimidazole group in the target compound may similarly target kinases or DNA repair pathways.

- Antimicrobial : Likely superior to hydrazone derivatives (e.g., 12) due to halogen-enhanced potency .

Biological Activity

The compound 2-(((4-(4,5-Dichloroimidazolyl)phenyl)amino)methylene)indane-1,3-dione is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound)

- Molecular Formula : C18H14Cl2N4O2

- Molecular Weight : 392.23 g/mol

The biological activity of this compound can be attributed to several mechanisms:

-

Anticancer Activity :

- The compound has shown promising results in inhibiting the proliferation of cancer cells. It targets specific pathways involved in cell cycle regulation and apoptosis.

- A study demonstrated that derivatives of indane-1,3-dione exhibited cytotoxic effects on leukemia and ovarian cancer cell lines, indicating potential as an anticancer agent .

- Anti-inflammatory Properties :

-

Antimicrobial Effects :

- Preliminary studies suggest that the compound may exhibit antimicrobial properties, particularly against certain bacterial strains. This aspect requires further investigation to establish its efficacy and mechanism.

Case Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines, the compound demonstrated significant cytotoxicity with IC50 values ranging from 10 µM to 25 µM across different types of cancer cells. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways.

Case Study 2: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory effects of related compounds revealed that they could reduce inflammation markers in human neutrophils effectively. The compound inhibited fMLF-induced phosphorylation of Akt (S473), showcasing its potential as an anti-inflammatory agent .

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.